molecular formula C13H15FN4O3S B2911392 5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole CAS No. 2411255-09-7

5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole

Cat. No.: B2911392
CAS No.: 2411255-09-7
M. Wt: 326.35
InChI Key: FOKKYZUSJNUWHF-UHFFFAOYSA-N
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Description

“5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole” is a compound that falls under the category of tetrazoles . Tetrazoles are a class of compounds that have been studied for their potential in medicinal chemistry . This specific compound, “this compound”, is associated with the inhibition of the Apoptosis signal-regulating kinase 1 (ASK-1), which is linked to various disorders such as autoimmune disorders, neurodegenerative disorders, inflammatory diseases, chronic kidney disease, and cardiovascular disease .

Mechanism of Action

The mechanism of action of “5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole” is related to its inhibitory effect on the Apoptosis signal-regulating kinase 1 (ASK-1) . ASK-1 is associated with various disorders, and inhibiting this kinase could potentially be beneficial in treating these conditions .

Future Directions

The future directions for “5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole” could involve further studies to understand its potential therapeutic effects, given its inhibitory action on ASK-1 . More research could also be conducted to understand its synthesis, chemical reactions, physical and chemical properties, and safety profile.

Properties

IUPAC Name

5-cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c14-22(19,20)21-12-7-5-10(6-8-12)9-18-13(15-16-17-18)11-3-1-2-4-11/h5-8,11H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKKYZUSJNUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=NN2CC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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